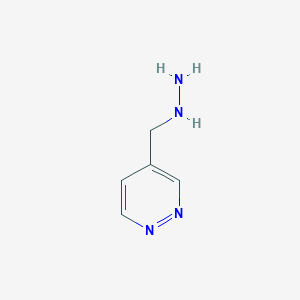
4-(Hydrazinylmethyl)pyridazine
Overview
Description
4-(Hydrazinylmethyl)pyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with a hydrazinylmethyl group
Mechanism of Action
Target of Action
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It’s important to note that the specific targets can vary depending on the structural changes and substitutions on the pyridazinone moiety .
Mode of Action
Pyridazinone derivatives have been reported to interact with various biological targets, resulting in a broad spectrum of pharmacological effects . The interaction with these targets and the resulting changes can depend on the specific structural modifications of the pyridazinone derivative .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological activities . The affected pathways and their downstream effects can vary depending on the specific structural modifications of the pyridazinone derivative .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . The impact on bioavailability can depend on the specific structural modifications of the pyridazinone derivative .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities . The specific effects can vary depending on the specific structural modifications of the pyridazinone derivative .
Action Environment
The action of pyridazinone derivatives can be influenced by various factors, including the specific structural modifications of the pyridazinone derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)pyridazine typically involves the reaction of pyridazine derivatives with hydrazine or its derivatives. One common method includes the reaction of 4-chloromethylpyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
4-Chloromethylpyridazine+Hydrazine Hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.
Scientific Research Applications
4-(Hydrazinylmethyl)pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of corrosion inhibitors and as a precursor for materials with specific electronic properties
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar ring structure but without the hydrazinylmethyl group.
Pyridazinone: A derivative with a keto group, known for its pharmacological activities.
Pyrimidine: Another six-membered nitrogen heterocycle with different nitrogen positions.
Uniqueness: 4-(Hydrazinylmethyl)pyridazine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
pyridazin-4-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEFIYFYEMAAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


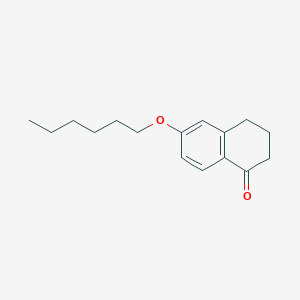
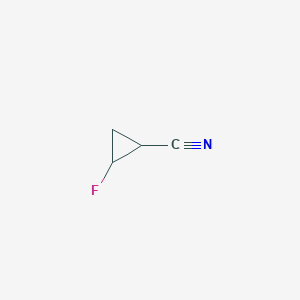
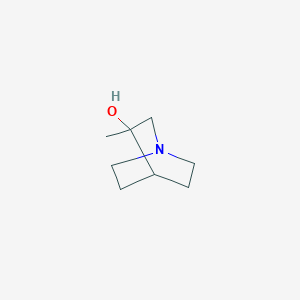
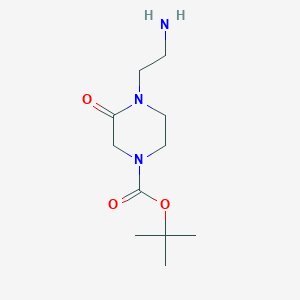
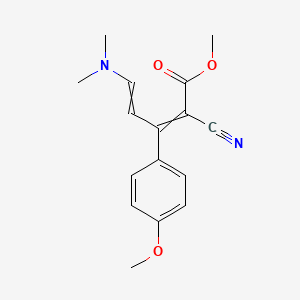
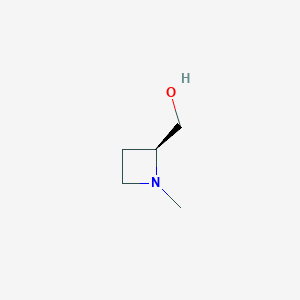
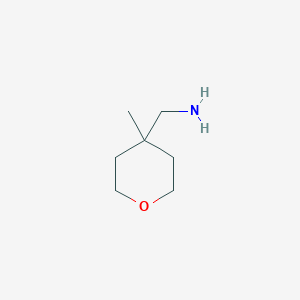
![methyl 3-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B1396614.png)
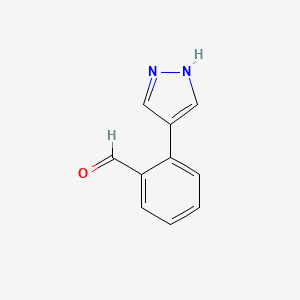
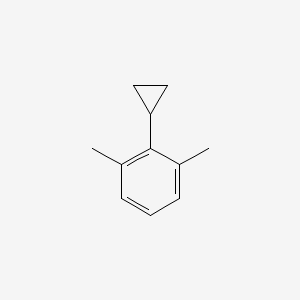
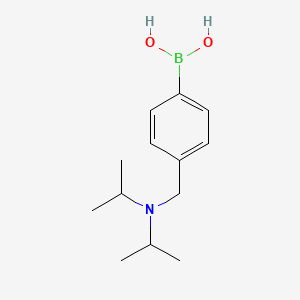

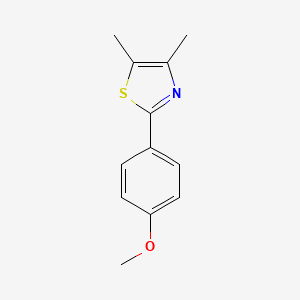
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
